molecular formula C7H4BrClF3N B3078478 2-Bromo-5-chloro-3-(trifluoromethyl)aniline CAS No. 105172-76-7

2-Bromo-5-chloro-3-(trifluoromethyl)aniline

Cat. No.: B3078478
CAS No.: 105172-76-7
M. Wt: 274.46 g/mol
InChI Key: HJBQBDWUQKRSFZ-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and chlorination of 3-(trifluoromethyl)aniline under controlled conditions. The reaction conditions often involve the use of bromine and chlorine sources in the presence of catalysts to achieve selective halogenation.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced reactors to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products:

Scientific Research Applications

2-Bromo-5-chloro-3-(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen and trifluoromethyl groups can enhance its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 2-Chloro-5-(trifluoromethyl)aniline
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Comparison: Compared to similar compounds, 2-Bromo-5-chloro-3-(trifluoromethyl)aniline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in various applications.

Biological Activity

2-Bromo-5-chloro-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H5BrClF3N. The presence of halogen substituents, particularly the trifluoromethyl group, enhances the compound's lipophilicity, which can improve cellular uptake and bioactivity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. These interactions often involve:

  • Hydrogen Bonding : The aniline nitrogen can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions : The trifluoromethyl group increases hydrophobicity, allowing better interaction with lipid membranes.
  • Halogen Bonding : The bromine and chlorine atoms can participate in halogen bonding, which may stabilize interactions with biological targets.

These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects.

Biological Activity and Applications

Research indicates that this compound exhibits promising biological activities, particularly as a potential inhibitor in biochemical pathways relevant to viral infections such as hepatitis C. The compound's unique structure allows it to engage effectively with proteins involved in these pathways, making it a subject of interest for drug development.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antiviral ActivityPotential inhibitor against hepatitis C virus
Enzyme InhibitionInteracts with enzymes influencing cellular processes
LipophilicityEnhanced cellular uptake due to trifluoromethyl group

Structure-Activity Relationship (SAR)

The SAR studies on similar compounds have shown that the position and type of substituents significantly influence biological activity. For instance, compounds with electron-withdrawing groups at specific positions often exhibit enhanced potency against certain biological targets. In a comparative analysis:

  • Bromine vs. Chlorine : Brominated derivatives generally show higher activity than chlorinated ones due to stronger halogen bonding capabilities.
  • Trifluoromethyl Group : This group significantly increases lipophilicity and metabolic stability, enhancing overall bioactivity .

Table 2: Comparative SAR Analysis

CompoundPositioningMIC (µM)Activity Level
This compound2-Br, 5-Cl, 3-CF3<1High
2-Bromo-5-fluoroaniline2-Br, 5-F>10Low
2-Chloro-5-trifluoromethyl-aniline2-Cl, 5-CF3<0.8Very High

Case Studies

  • Antiviral Screening : A study screened various aniline derivatives for antiviral activity against hepatitis C. The results indicated that derivatives similar to this compound showed significant inhibition of viral replication pathways.
  • Enzyme Interaction Studies : Research focused on the interaction of this compound with key enzymes involved in cancer progression demonstrated that it could inhibit serine proteases implicated in tumor invasion.

Properties

IUPAC Name

2-bromo-5-chloro-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-6-4(7(10,11)12)1-3(9)2-5(6)13/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBQBDWUQKRSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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